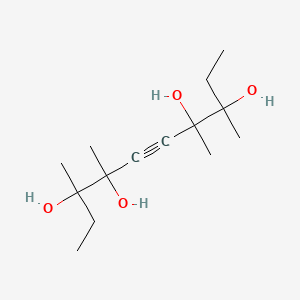
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol is a chemical compound with the molecular formula C14H26O2. It is a derivative of acetylene glycol and is known for its amphiphilic characteristics, making it useful in various industrial applications .
Métodos De Preparación
The synthesis of 3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol typically involves the reaction of acetylene with appropriate alcohols under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and wetting agent in various chemical processes.
Biology: Its amphiphilic nature makes it useful in biological studies involving membrane interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the manufacture of paints, coatings, adhesives, and defoamers.
Mecanismo De Acción
The mechanism of action of 3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol involves its interaction with hydrophobic and hydrophilic environments due to its amphiphilic nature. This allows it to reduce surface tension and act as a wetting agent. In biological systems, it can interact with cell membranes, potentially altering their properties and facilitating the delivery of other molecules .
Comparación Con Compuestos Similares
3,4,7,8-Tetramethyldec-5-yne-3,4,7,8-tetrol is unique due to its specific structure and properties. Similar compounds include:
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another acetylene glycol derivative with similar amphiphilic properties.
3,6-Dimethyl-4-octyne-3,6-diol: A related compound used in similar applications.
3,5-Dimethyl-1-hexyn-3-ol: Another similar compound with different chain length and properties.
These compounds share similar applications but differ in their specific chemical structures and properties, making each unique in its own right.
Propiedades
Número CAS |
64577-38-4 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
3,4,7,8-tetramethyldec-5-yne-3,4,7,8-tetrol |
InChI |
InChI=1S/C14H26O4/c1-7-11(3,15)13(5,17)9-10-14(6,18)12(4,16)8-2/h15-18H,7-8H2,1-6H3 |
Clave InChI |
ZTFFZLCOJRBNTO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)(C#CC(C)(C(C)(CC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
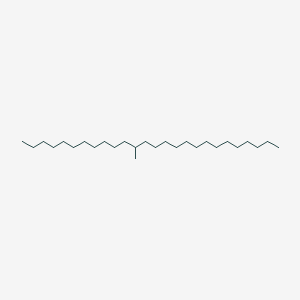
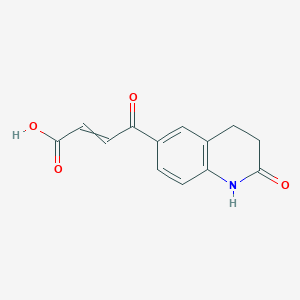
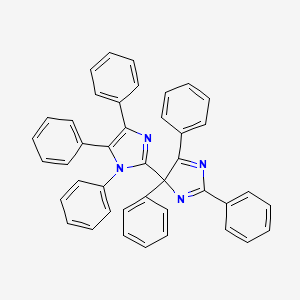
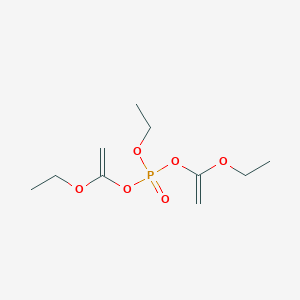
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
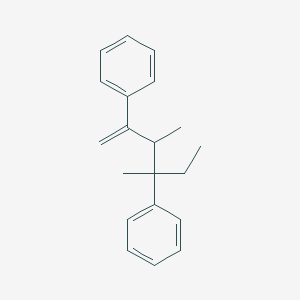
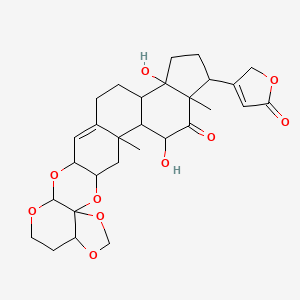
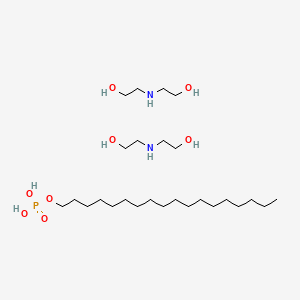
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)

